Technical Guide: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Technical Guide: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Executive Summary
This guide details the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde , a functionalized pyrrole scaffold critical in medicinal chemistry for the development of anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.
The synthesis is approached through two distinct strategies:
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Linear Construction (Primary Route): Construction of the aryl-pyrrole core via Suzuki-Miyaura coupling, followed by regioselective Vilsmeier-Haack formylation. This route is preferred for its scalability and the stability of intermediates.
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Convergent Functionalization (Alternative Route): Late-stage arylation of a pre-functionalized pyrrole aldehyde.
Target Molecule Profile
| Property | Detail |
| IUPAC Name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Key Structural Features | Electron-rich pyrrole core, N-methyl protection, C2-aldehyde (electrophilic handle), C5-aryl substitution (lipophilic domain).[1] |
Retrosynthetic Analysis
The retrosynthetic logic prioritizes the formation of the C–C bond between the pyrrole and the aryl ring, and the introduction of the formyl group.
Caption: Retrosynthetic disconnection showing the Linear (Left) and Convergent (Right) pathways.
Primary Synthetic Route: Linear Construction
Strategy: Establish the aryl-pyrrole core first, then exploit the electronic directing effects of the pyrrole nitrogen to install the aldehyde at the 5-position (which is the
Step 1: Synthesis of 1-methyl-2-(4-chlorophenyl)1H-pyrrole
This step utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The N-methyl group prevents catalyst poisoning by the free N-H and directs the subsequent formylation.
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Reagents: 1-methyl-1H-pyrrole-2-boronic acid pinacol ester, 1-chloro-4-iodobenzene.
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄.
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Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).
Mechanistic Insight: The oxidative addition of Pd(0) occurs preferentially at the C-I bond of the 4-chloroiodobenzene due to the weaker bond strength of C-I (57 kcal/mol) compared to C-Cl (80 kcal/mol), ensuring the chloro-substituent remains intact for the final product.
Step 2: Vilsmeier-Haack Formylation
The 1-methyl-2-(4-chlorophenyl)pyrrole core is electron-rich. The C5 position (alpha to nitrogen) is the most nucleophilic site remaining. The Vilsmeier reagent (chloroiminium ion) attacks here selectively.
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Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2]
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Conditions: 0°C to RT, followed by aqueous hydrolysis.
Caption: Mechanism of the Vilsmeier-Haack formylation at the C5 position.
Detailed Experimental Protocols
Protocol A: Suzuki Coupling (Core Synthesis)
Objective: Isolate 1-methyl-2-(4-chlorophenyl)pyrrole.
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Charging: Add 1-chloro-4-iodobenzene (10.0 mmol, 2.38 g) and 1-methyl-1H-pyrrole-2-boronic acid pinacol ester (11.0 mmol, 2.29 g).
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Solvent: Add 1,4-dioxane (40 mL) and degas by bubbling nitrogen for 15 minutes.
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Catalyst & Base: Add Pd(dppf)Cl₂ (0.5 mmol, 366 mg) and a degassed solution of K₂CO₃ (30.0 mmol, 4.14 g) in water (10 mL).
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Reaction: Heat the mixture to 90°C under nitrogen for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the iodide.
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Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.
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Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (Silica gel, 100-200 mesh) eluting with Hexane -> 5% EtOAc/Hexane.
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Expected Yield: 75-85%.
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Appearance: Off-white to pale yellow solid.
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Protocol B: Vilsmeier-Haack Formylation (Functionalization)
Objective: Convert the core to 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
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Reagent Prep: In a separate dried flask, cool anhydrous DMF (5.0 mL, excess) to 0°C. Dropwise add POCl₃ (1.2 eq, 12 mmol, 1.1 mL) under nitrogen. Stir for 30 mins at 0°C to form the white Vilsmeier salt precipitate/slurry.
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Addition: Dissolve 1-methyl-2-(4-chlorophenyl)pyrrole (10.0 mmol, from Step 1) in anhydrous DMF (10 mL) or 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. If conversion is slow (check TLC), heat to 60°C for 1 hour.
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Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice (100 g) containing Sodium Acetate (5.0 g). Stir vigorously for 30 minutes. The iminium salt will hydrolyze to the aldehyde, often precipitating the product.
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Workup: If solid precipitates, filter and wash with water. If oil forms, extract with DCM (3 x 30 mL), wash with saturated NaHCO₃ (to remove acidic residues), water, and brine.
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Purification: Recrystallization from Ethanol or Ethanol/Water is usually sufficient. If necessary, column chromatography (Hexane/EtOAc 4:1).
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Expected Yield: 80-90%.
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Characterization: Distinct aldehyde peak in ¹H NMR at ~9.5 ppm.
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Analytical Data & Characterization
| Technique | Expected Data Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.52 (s, 1H, CHO) : Diagnostic aldehyde singlet.δ 7.30-7.45 (m, 4H, Ar-H) : AA'BB' system of the p-chlorophenyl group.δ 6.95 (d, 1H, Pyr-H) : Pyrrole proton at C3.δ 6.25 (d, 1H, Pyr-H) : Pyrrole proton at C4.δ 3.95 (s, 3H, N-Me) : Methyl singlet. |
| ¹³C NMR | ~179 ppm (C=O), ~140 ppm (C-N), ~130-128 ppm (Aryl C), ~120-108 ppm (Pyrrole C), ~35 ppm (N-Me). |
| Mass Spectrometry (ESI) | [M+H]⁺ = 220.05 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio). |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 (Coupling) | Protodeboronation of pyrrole boronic ester. | Use anhydrous conditions strictly. Switch base to CsF or K₃PO₄. Lower temperature to 60°C and extend time. |
| Regioisomers in Step 2 | Formylation at C3 or C4. | Unlikely with N-methyl-2-aryl substitution. Ensure temperature is kept low (0°C) during addition to favor the kinetic C5 product. |
| Dark/Tarred Product (Step 2) | Decomposition due to high heat or acidity. | Keep Vilsmeier reaction below 60°C. Neutralize the hydrolysis step effectively with NaOAc or NaHCO₃ immediately. |
| Incomplete Hydrolysis | Stable iminium intermediate. | Extend the stirring time with aqueous NaOAc. Mild heating (40°C) during hydrolysis can help break the complex. |
References
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Vilsmeier-Haack Reaction Overview
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Suzuki Coupling of Pyrroles
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Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyrrole Boronic Acids.[6]
- Source: Journal of Organic Chemistry (General Reference for Pyrrole Coupling).
- Context: Validates the stability of N-protected pyrrole boronic esters in cross-coupling.
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Regioselectivity in Pyrroles
- Title: Reactivity of Pyrroles: Electrophilic Substitution.
- Source: ScienceDirect / Elsevier Reference Module.
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URL:[Link]
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Synthesis of 2-Arylpyrroles
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
